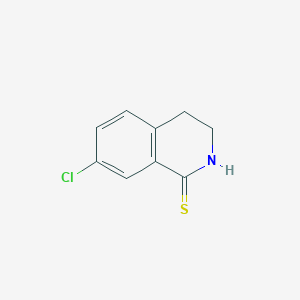
7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cloro-3,4-dihidroisoquinolina-1(2H)-tiona es un compuesto químico con la fórmula molecular C9H8ClNS. Pertenece a la clase de derivados de isoquinolina, que son conocidos por sus diversas actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-Cloro-3,4-dihidroisoquinolina-1(2H)-tiona típicamente involucra la ciclización de precursores apropiados bajo condiciones específicas. Un método común implica la reacción de 7-cloroisoquinolina con tiourea en presencia de una base, como el hidróxido de sodio, para producir el compuesto de tiona deseado. La reacción se suele llevar a cabo en un disolvente como el etanol o el metanol a temperaturas elevadas.
Métodos de Producción Industrial
La producción industrial de 7-Cloro-3,4-dihidroisoquinolina-1(2H)-tiona puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
7-Cloro-3,4-dihidroisoquinolina-1(2H)-tiona sufre varias reacciones químicas, incluyendo:
Oxidación: El grupo tiona se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir para formar los derivados tioles o aminas correspondientes.
Sustitución: El átomo de cloro se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se utilizan nucleófilos como el amoníaco o los tioles en condiciones básicas.
Productos Principales Formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de tiol o amina.
Sustitución: Varios derivados de isoquinolina sustituidos.
Aplicaciones Científicas De Investigación
7-Cloro-3,4-dihidroisoquinolina-1(2H)-tiona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos en diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 7-Cloro-3,4-dihidroisoquinolina-1(2H)-tiona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a los efectos biológicos observados. Por ejemplo, puede interactuar con el ADN o las proteínas, interrumpiendo su función normal y provocando la muerte celular en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
7-Cloro-3,4-dihidroisoquinolina-1(2H)-ona: Estructura similar pero con un átomo de oxígeno en lugar de azufre.
7-Cloroisoquinolina: Carece de los grupos dihidro y tiona.
3,4-Dihidroisoquinolina: Carece de los grupos cloro y tiona.
Unicidad
7-Cloro-3,4-dihidroisoquinolina-1(2H)-tiona es única debido a la presencia de ambos grupos cloro y tiona, que contribuyen a su reactividad química y actividad biológica distintas.
Propiedades
Fórmula molecular |
C9H8ClNS |
|---|---|
Peso molecular |
197.69 g/mol |
Nombre IUPAC |
7-chloro-3,4-dihydro-2H-isoquinoline-1-thione |
InChI |
InChI=1S/C9H8ClNS/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) |
Clave InChI |
FYIUMGHOLSDVKM-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=S)C2=C1C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine](/img/structure/B11773579.png)
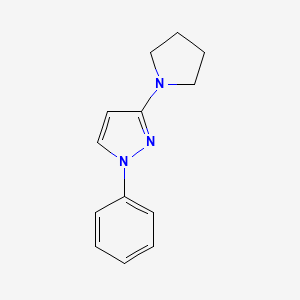
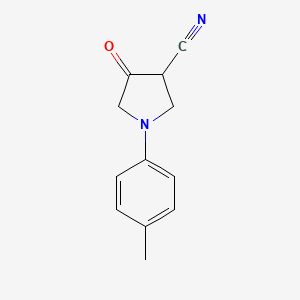
![4-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11773601.png)
![3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773606.png)
![(R)-4-Benzyl-3-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetyl)oxazolidin-2-one](/img/structure/B11773614.png)
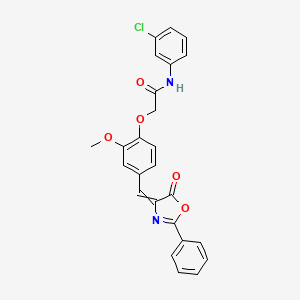
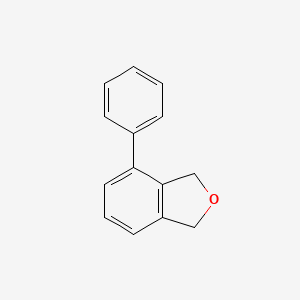
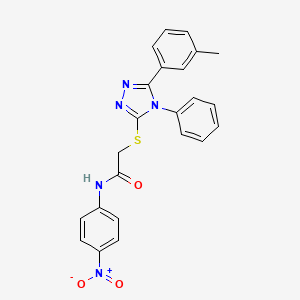
![2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole](/img/structure/B11773632.png)

![(1R,2R,3R,6R,8S,11S,12S,13S,15R,16S,17R)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one](/img/structure/B11773656.png)
